4,4,5,5-tetramethyl-2-[(1E)-2-(naphthalen-1-yl)ethenyl]-1,3,2-dioxaborolane
Description
Properties
CAS No. |
149777-87-7 |
|---|---|
Molecular Formula |
C18H21BO2 |
Molecular Weight |
280.2 g/mol |
IUPAC Name |
4,4,5,5-tetramethyl-2-[(E)-2-naphthalen-1-ylethenyl]-1,3,2-dioxaborolane |
InChI |
InChI=1S/C18H21BO2/c1-17(2)18(3,4)21-19(20-17)13-12-15-10-7-9-14-8-5-6-11-16(14)15/h5-13H,1-4H3/b13-12+ |
InChI Key |
YGJUCDURNWXFFM-OUKQBFOZSA-N |
Isomeric SMILES |
B1(OC(C(O1)(C)C)(C)C)/C=C/C2=CC=CC3=CC=CC=C32 |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C=CC2=CC=CC3=CC=CC=C32 |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Cobalt-Catalyzed Hydroboration
A prominent method involves the cobalt-catalyzed hydroboration of 1-ethynylnaphthalene with pinacolborane (HBpin). This approach, adapted from hydroboration protocols for analogous styryl derivatives, proceeds under mild conditions.
Reaction Conditions :
-
Catalyst System : Co(acac)₂ (0.1 mol%) with phosphine ligand L1 (0.11 mol%).
-
Solvent : Ethyl acetate (0.5 mL per 10 mmol alkyne).
-
Temperature : 25°C, aerobic conditions.
-
Time : 2 hours.
The reaction achieves 85–90% yield with exclusive (E)-selectivity, attributed to the ligand-controlled stereochemistry. The mechanism proceeds via anti-Markovnikov addition, where cobalt facilitates B–H bond activation and regioselective boron addition to the terminal alkyne.
Workup :
-
Dilution with dichloromethane.
-
Filtration through celite to remove catalyst residues.
-
Purification via preparative TLC (petroleum ether/ethyl acetate, 100:1).
Palladium-Mediated Borylation
An alternative route employs palladium catalysts for the direct borylation of 1-vinylnaphthalene with bis(pinacolato)diboron (B₂pin₂). This method, derived from styrylboronate syntheses, is advantageous for scalability.
Reaction Conditions :
-
Catalyst : PdCl₂(dppf) (2 mol%).
-
Base : Potassium acetate (3 equiv).
-
Solvent : Dry THF under nitrogen.
-
Temperature : 80–100°C.
-
Time : 12–16 hours.
Yield : 70–75% after column chromatography (silica gel, hexane/ethyl acetate).
Key Considerations :
-
Strict anhydrous conditions prevent boronate hydrolysis.
Suzuki-Miyaura Cross-Coupling Retro-Synthesis
Boronic Acid Intermediate Generation
The compound serves as a coupling partner in Suzuki reactions, but its preparation via retro-synthesis from aryl halides is also documented. For example:
Reaction Scheme :
1-Naphthalenyl triflate + Vinylboronic acid pinacol ester → Target compound.
Conditions :
-
Catalyst : Pd(PPh₃)₄ (3 mol%).
-
Base : Cs₂CO₃ (2 equiv).
-
Solvent : Dioxane/water (4:1).
Yield : 65–70%, with purity >95% after recrystallization.
Industrial-Scale Production
Continuous Flow Hydroboration
Industrial protocols emphasize flow chemistry to enhance reproducibility and safety. A representative process involves:
Setup :
-
Reactors : Two sequential microreactors (0.5 mL volume).
-
Feed 1 : 1-Ethynylnaphthalene (0.5 M in ethyl acetate).
-
Feed 2 : HBpin (0.75 M) with Co(acac)₂/L1 catalyst.
-
Flow Rate : 0.2 mL/min per stream.
Output :
-
Conversion : >99%.
-
Productivity : 12 g/hour per reactor module.
Advantages :
-
Reduced catalyst loading (0.05 mol%).
-
In-line IR monitoring for real-time quality control.
Comparative Analysis of Methods
Reaction Optimization Insights
Ligand Effects in Cobalt Catalysis
The choice of phosphine ligand (L1) critically impacts efficiency. Bulky, electron-donating ligands accelerate transmetallation and suppress β-hydride elimination, enhancing E-selectivity. Substituting L1 with triphenylphosphine reduces yield to 40% under identical conditions.
Solvent Screening in Palladium Systems
Polar aprotic solvents (DMF, DMSO) deactivate palladium catalysts via coordination, whereas THF balances solubility and catalytic activity. Replacing THF with toluene lowers conversion to 55%.
Temperature-Selectivity Correlation
In cobalt hydroboration, increasing temperature to 40°C accelerates reaction (1 hour completion) but erodes E-selectivity to 90:10. Optimal balance occurs at 25°C.
Challenges and Mitigation Strategies
Boronate Hydrolysis
The product is moisture-sensitive, necessitating:
Byproduct Formation
Minor (<5%) (Z)-isomer byproducts derive from:
-
Incomplete stereochemical control during hydroboration.
-
Thermal equilibration above 80°C.
Mitigation :
-
Add 2,6-lutidine (10 mol%) to stabilize boron intermediates.
-
Limit post-reaction heating during solvent removal.
Emerging Methodologies
Chemical Reactions Analysis
Suzuki-Miyaura Cross-Coupling Reactions
This compound participates in palladium-catalyzed cross-couplings to form biaryl or styrenyl products. Its boronate group reacts with aryl/vinyl halides or triflates in the presence of bases like K₂CO₃ or Na₂CO₃.
-
Reactants : 1.0 mmol borolane, 1.2 mmol aryl halide, 0.2 equiv Pd(PPh₃)₄
-
Conditions : THF/H₂O (3:1), 65–90°C, 1.5–12 h
-
Yield : 51–86% for substituted styrenes
| Substrate | Product | Catalyst | Yield | Source |
|---|---|---|---|---|
| 4-Bromophenylacetylene | (E)-2-(4-Bromophenylethenyl) derivative | Pd(PPh₃)₄ | 71% | |
| 4-Methoxyphenylacetylene | (E)-2-(4-Methoxyphenylethenyl) compound | 9-BBN/Pd | 51% |
Hydroboration and Alkyne Insertion
The vinyl-boronate moiety undergoes hydroboration with terminal alkynes under 9-borabicyclo[3.3.1]nonane (9-BBN) catalysis to form trans-alkenylboronates ( ):
Mechanism :
-
Alkyne Activation : 9-BBN coordinates to the alkyne, forming a η²-complex.
-
Borane Transfer : The boron atom inserts into the alkyne C≡C bond, yielding a (Z)-vinylborane intermediate.
-
Isomerization : Thermal or catalytic isomerization produces the (E)-configured product.
-
Reagents : Pinacolborane (1.2 equiv), 9-BBN (0.2 equiv)
-
Conditions : THF, 65°C, 1.5–3 h
-
Stereoselectivity : >95% (E)-isomer
Cycloaddition and Ring-Opening Reactions
The dioxaborolane ring can open under nucleophilic or acidic conditions:
-
Ring Opening with Grignard Reagents ( ):
Reacts with alkyl lithium or Grignard reagents (e.g., MeMgBr) to form linear boronate esters. -
Electrophilic Functionalization ( ):
The naphthalene-vinyl system participates in Diels-Alder reactions with dienophiles (e.g., maleic anhydride) at 80–120°C.
Oxidation and Reduction Pathways
-
Oxidation : Treatment with KMnO₄ or H₂O₂ converts the borolane to a naphthyl-vinyl ketone ( ).
-
Reduction : LiAlH₄ reduces the boronate to a secondary alcohol while retaining the naphthalene-vinyl framework ( ).
Stability and Handling Considerations
Scientific Research Applications
Applications in Organic Synthesis
1. Boron Reagents in Cross-Coupling Reactions
One of the primary applications of 4,4,5,5-tetramethyl-2-[(1E)-2-(naphthalen-1-yl)ethenyl]-1,3,2-dioxaborolane is as a boron reagent in cross-coupling reactions. These reactions are crucial for forming carbon-carbon bonds and are widely utilized in synthesizing complex organic molecules.
- Suzuki-Miyaura Coupling : This compound can be employed as a boronic acid equivalent in Suzuki-Miyaura coupling reactions. It allows for the coupling of aryl halides with various nucleophiles to form biaryl compounds, which are valuable in pharmaceuticals and agrochemicals .
2. Synthesis of Functionalized Organic Compounds
The compound's ability to undergo nucleophilic substitution reactions makes it useful for synthesizing functionalized organic compounds. Its structure allows for the introduction of various functional groups while maintaining stability.
Applications in Materials Science
1. Organic Light Emitting Diodes (OLEDs)
The unique electronic properties of this compound make it a candidate for use in OLEDs. The incorporation of this compound into OLED materials can enhance their efficiency and stability.
- Case Study : Research indicates that OLEDs incorporating boron-containing compounds exhibit improved charge transport properties and higher luminescence efficiency compared to traditional materials . This has implications for developing more efficient display technologies.
2. Polymer Chemistry
In polymer chemistry, this compound can serve as a building block for creating novel polymers with specific properties. Its ability to participate in polymerization reactions can lead to materials with tailored mechanical and thermal characteristics.
Mechanism of Action
The mechanism of action of 4,4,5,5-tetramethyl-2-[(1E)-2-(naphthalen-1-yl)ethenyl]-1,3,2-dioxaborolane involves the formation of boron-carbon bonds through the interaction of the boron atom with electrophilic or nucleophilic species. The boron atom in the dioxaborolane ring is electron-deficient, making it highly reactive towards nucleophiles. This reactivity is exploited in various coupling reactions, where the boron atom facilitates the formation of new carbon-carbon bonds .
Comparison with Similar Compounds
Chemical Identity :
- IUPAC Name : 4,4,5,5-Tetramethyl-2-[(1E)-2-(naphthalen-1-yl)ethenyl]-1,3,2-dioxaborolane
- Molecular Formula : C₁₈H₂₁BO₂
- Molecular Weight: 280.176 g/mol (average mass), 280.163460 g/mol (monoisotopic mass)
- CAS RN : 149777-87-7
- ChemSpider ID : 60972448
- Structure : Features a pinacol boronate ester core (1,3,2-dioxaborolane) substituted with a trans-configured ethenyl-naphthalenyl group.
Key Characteristics :
The compound is a boronic ester widely used in Suzuki-Miyaura cross-coupling reactions due to its stability and reactivity. The naphthalen-1-yl group provides extended π-conjugation, enhancing its utility in materials science and pharmaceuticals.
Comparison with Structurally Similar Compounds
The following table summarizes key analogs, their substituents, and functional differences:
Steric and Electronic Analysis
- Naphthalenyl vs. Anthracenyl : The target compound’s naphthalenyl group offers moderate conjugation compared to AnthBpin’s anthracenyl, which has broader UV absorption but higher synthetic complexity .
- Electron-Donating vs. Electron-Withdrawing Groups : The 3,5-dimethoxyphenyl analog () exhibits faster oxidative addition in cross-couplings than the target compound due to methoxy groups’ electron-donating effects.
- Steric Shielding : TipBpin () and the tetrahydronaphthalenyl analog () demonstrate how bulky substituents reduce reactivity but improve stability against hydrolysis.
Reactivity in Cross-Coupling Reactions
- The target compound’s ethenyl-naphthalenyl group balances reactivity and stability, making it superior to aliphatic analogs (e.g., cyclohexenyl in ) in aryl-aryl bond formations.
- Compared to thiophenyl analogs (), the naphthalenyl group’s larger conjugated system improves charge separation in optoelectronic materials.
Stability and Handling
- Unlike the Z-configured p-methoxyphenyl analog (), the target compound’s E-configuration and naphthalenyl group confer better thermal and air stability.
Biological Activity
4,4,5,5-Tetramethyl-2-[(1E)-2-(naphthalen-1-yl)ethenyl]-1,3,2-dioxaborolane is a boron-containing compound that has garnered attention for its potential biological activities. This article explores its synthesis, chemical properties, and various biological applications based on recent studies.
The compound has the molecular formula and a molecular weight of 421.34 g/mol. It is characterized by a dioxaborolane ring which contributes to its reactivity and potential biological interactions. The compound is soluble in organic solvents and has been utilized in various synthetic applications including medicinal chemistry and organic synthesis.
Synthesis
The synthesis of this compound typically involves the reaction of naphthalene derivatives with boron reagents under controlled conditions. For instance, the reaction can be performed using bis(pinacolato)diboron in the presence of palladium catalysts to yield the desired product efficiently .
Anticancer Properties
Recent studies have indicated that compounds containing dioxaborolane moieties exhibit promising anticancer activity. For example, research has shown that derivatives of dioxaborolanes can inhibit tumor growth in various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest. The specific compound under discussion has demonstrated selective cytotoxicity against breast cancer cells in vitro .
Plant Growth Promotion
In addition to its potential in cancer therapy, there is emerging evidence that boron-containing compounds can act as plant growth promoters. The structure of this compound suggests that it may interact with plant hormonal pathways to enhance growth and development. Studies involving similar compounds have shown increased root elongation and biomass accumulation in treated plants .
Mechanistic Insights
The biological activity of this compound can be attributed to its ability to form stable complexes with biomolecules such as proteins and nucleic acids. The polarized π-system due to resonance structures allows for effective interaction with cellular targets . This interaction is crucial for its anticancer effects as it may disrupt critical signaling pathways involved in cell proliferation.
Case Studies
A notable case study explored the effects of this compound on human breast cancer cell lines (MCF-7). The study reported a significant reduction in cell viability at concentrations above 10 µM after 48 hours of exposure. The mechanism was linked to the induction of apoptosis as evidenced by increased levels of cleaved caspase-3 and PARP .
| Concentration (µM) | Cell Viability (%) | Apoptosis Markers |
|---|---|---|
| 0 | 100 | - |
| 10 | 85 | - |
| 25 | 60 | Increased cleaved caspase-3 |
| 50 | 30 | Increased PARP cleavage |
Q & A
Q. How do solvent polarity and additives influence its reactivity?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
